

Thermodynamic Properties of *cis*-1,4-Dichloro-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-1,4-Dichloro-2-butene

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This technical guide provides a summary of the available thermodynamic properties of ***cis*-1,4-dichloro-2-butene**, a key intermediate in the synthesis of various chemicals, including adiponitrile and chloroprene. Due to the scarcity of primary literature detailing the experimental determination of this compound's thermodynamic parameters, this document relies on critically compiled data from established chemical handbooks. While specific experimental protocols for this molecule are not available in the reviewed literature, this guide outlines the general, standard methodologies used for such determinations to provide a contextual framework for the presented data.

Core Thermodynamic and Physical Properties

The properties of ***cis*-1,4-dichloro-2-butene** are summarized below. The data is primarily sourced from the Physical and Thermodynamic Properties of Pure Chemicals Data Compilation by Daubert, T.E., and Danner, R.P., as cited in various chemical databases.

Table 1: Physical Properties of ***cis*-1,4-Dichloro-2-butene**

Property	Value	Unit	Source
Molecular Formula	C ₄ H ₆ Cl ₂	-	-
Molecular Weight	125.00	g/mol	-
Boiling Point	152	°C (at 758 mmHg)	[1]
Melting Point	-48	°C	[1]
Density	1.188	g/mL (at 25 °C)	[1]
Refractive Index	1.489	n ₂₀ /D	[1]

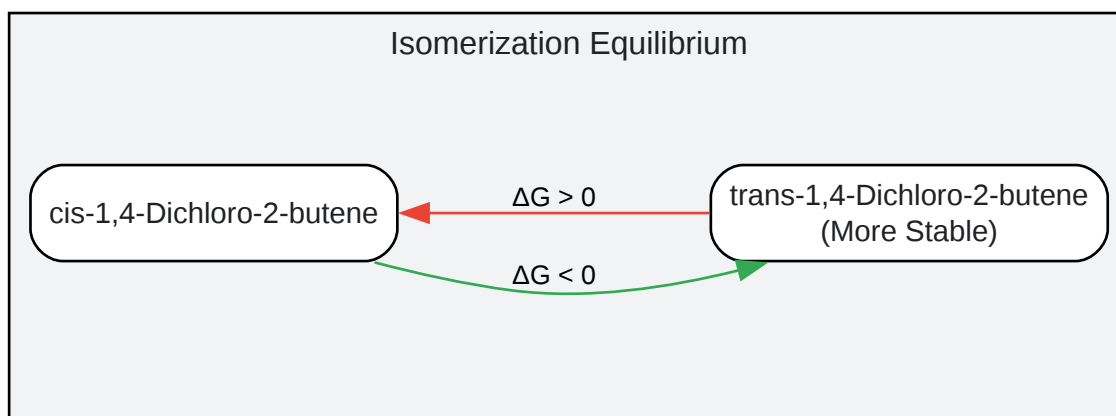
Table 2: Thermodynamic Properties of **cis-1,4-Dichloro-2-butene**

Property	Value	Unit	Notes	Source
Heat of Formation	78.2	kJ/mol	State (liquid/gas) not specified.	[2]
Heat of Combustion	-2332	kJ/mol	Assumed to be standard enthalpy of combustion.	[2]
Heat of Vaporization	49.2	kJ/mol	At the melting point.	[2]

Note: The available data for the heat of formation lacks specification of the compound's state (liquid or gas), which is a critical parameter for its application in thermodynamic calculations. The values should be used with this ambiguity in mind.

Isomeric Relationship and Stability

1,4-Dichloro-2-butene exists as both cis and trans isomers. In the presence of a catalyst at elevated temperatures, the isomers can equilibrate. At 100 °C, an equilibrium mixture consists of approximately 7% cis-1,4-isomer, 72% trans-1,4-isomer, and 21% of the rearranged 3,4-dichloro-1-butene isomer.[3] This suggests that the trans isomer is the most thermodynamically stable of the three.



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Fig. 1: Thermodynamic relationship between isomers.

Standard Experimental Protocols

While specific experimental details for **cis-1,4-dichloro-2-butene** are not available, the following sections describe the standard methodologies that would be employed to determine the key thermodynamic properties listed above.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using bomb calorimetry.

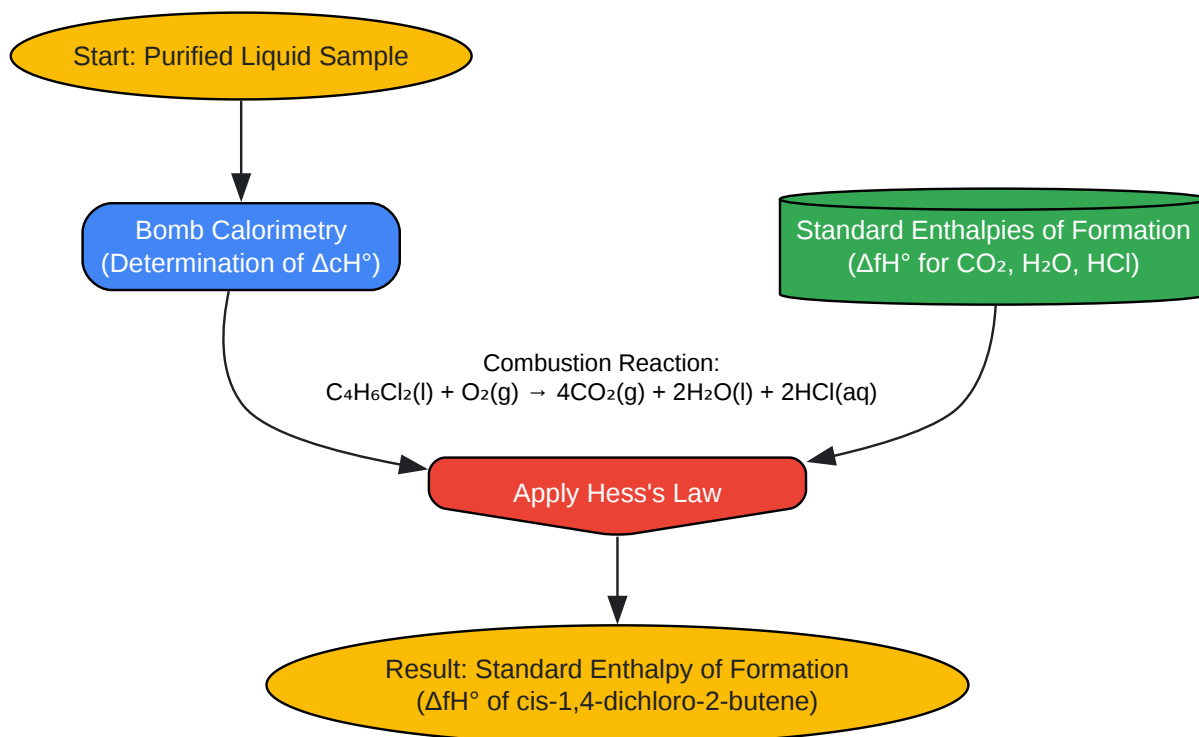
- **Sample Preparation:** A precise mass of the liquid sample (**cis-1,4-dichloro-2-butene**) is placed in a crucible inside a high-pressure vessel, the "bomb." A small amount of water is added to the bomb to ensure all combustion products are in their standard states.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimetry:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited via an electrical fuse. The complete combustion of the chlorinated hydrocarbon produces carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl).

- **Temperature Measurement:** The temperature of the surrounding water is monitored until it reaches a maximum. The temperature change (ΔT) is recorded.
- **Calculation:** The heat released by the reaction is calculated from ΔT and the predetermined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual N_2) and for the dissolution and formation of hydrochloric acid. The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated per mole of the substance.

Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be determined by measuring the vapor pressure of the substance at different temperatures. The Clausius-Clapeyron equation provides the theoretical basis for this measurement.

- **Apparatus:** An isoteniscope or a similar static vapor pressure apparatus is used. A sample of the liquid is placed in the bulb.
- **Degassing:** The sample is typically freeze-pump-thawed several times to remove dissolved air.
- **Measurement:** The apparatus is placed in a constant-temperature bath. At each temperature setpoint, the pressure of the vapor in equilibrium with the liquid is measured using a manometer. This is repeated for a range of temperatures.
- **Data Analysis:** A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant. The enthalpy of vaporization can thus be determined from the slope of the plot.



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Fig. 2: Workflow for determining enthalpy of formation.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is typically not measured directly. Instead, it is calculated from the experimentally determined enthalpy of combustion using Hess's Law. The workflow is illustrated in Figure 2.

- **Combustion Data:** The standard enthalpy of combustion ($\Delta_c H^\circ$) for **cis-1,4-dichloro-2-butene** is determined as described above.
- **Standard Data:** The known standard enthalpies of formation ($\Delta_f H^\circ$) for the combustion products (CO_2 , H_2O , and HCl) are obtained from literature values.
- **Hess's Law Calculation:** The enthalpy of a reaction is the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants. For the combustion reaction:

$$\Delta_c H^\circ = [4 * \Delta_f H^\circ(\text{CO}_2) + 2 * \Delta_f H^\circ(\text{H}_2\text{O}) + 2 * \Delta_f H^\circ(\text{HCl})] - [\Delta_f H^\circ(\text{C}_4\text{H}_6\text{Cl}_2) + \Delta_f H^\circ(\text{O}_2)]$$

Since the enthalpy of formation of O_2 in its standard state is zero, the equation can be rearranged to solve for the enthalpy of formation of **cis-1,4-dichloro-2-butene**.

Conclusion

This guide consolidates the available, albeit limited, thermodynamic data for **cis-1,4-dichloro-2-butene**. The provided values, sourced from established compilations, offer a baseline for researchers. However, the absence of primary experimental literature highlights a clear data gap. For applications requiring high-precision thermodynamic values, such as process design or advanced computational modeling, it is recommended that these properties be experimentally redetermined using modern calorimetric and vapor pressure techniques as outlined in this document.

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